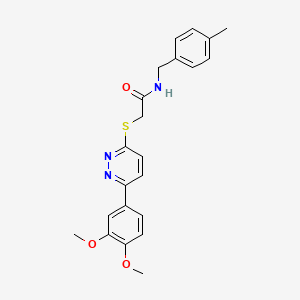
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridazine core, a thioether linkage, and an acetamide functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O3S, with a molecular weight of 414.49 g/mol. Its structural features include:
- Pyridazine Core : Provides a framework for biological activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Thioether Linkage : Increases stability and reactivity.
- Acetamide Functional Group : Potentially involved in enzyme inhibition.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, derivatives of pyridazine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : A study on related pyridazine derivatives reported IC50 values ranging from 10 to 30 µM against breast cancer cell lines, suggesting that modifications to the substituents can significantly enhance potency .
Antimicrobial Activity
The thioether linkage in this compound is associated with increased antimicrobial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition, apoptosis induction | |
| Antimicrobial | Membrane disruption, metabolic pathway inhibition | |
| Anti-inflammatory | COX enzyme inhibition |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyridazine Ring : Critical for interaction with biological targets.
- Dimethoxy Substitution : Increases lipophilicity and enhances binding affinity.
- Thioether Linkage : Contributes to metabolic stability.
Research shows that modifications in these areas can lead to significant changes in biological activity; for example, replacing the dimethoxy group with other electron-donating groups has been linked to reduced anticancer efficacy .
The compound's mechanism of action is primarily through the inhibition of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory cytokine production . Additionally, interactions with DNA or RNA polymerases have been suggested as potential pathways for its anticancer effects.
Propiedades
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-18(24-25-22)17-8-10-19(27-2)20(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDTOYJQAHFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














